molecular formula C10H10N4OS B12556497 Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]- CAS No. 144870-66-6

Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]-

Cat. No.: B12556497
CAS No.: 144870-66-6
M. Wt: 234.28 g/mol
InChI Key: GBUWOXUWWMIRBA-UHFFFAOYSA-N
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Description

Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]- is a hydrazone derivative characterized by a cyano group, a 4-methoxyphenylhydrazono moiety, and a thioamide functional group. This structure confers unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical applications. The compound’s reactivity is influenced by the electron-donating methoxy group, which enhances resonance stabilization, and the thioamide group, which facilitates sulfur-mediated reactions .

Properties

CAS No.

144870-66-6

Molecular Formula

C10H10N4OS

Molecular Weight

234.28 g/mol

IUPAC Name

2-amino-N-(4-methoxyanilino)-2-sulfanylideneethanimidoyl cyanide

InChI

InChI=1S/C10H10N4OS/c1-15-8-4-2-7(3-5-8)13-14-9(6-11)10(12)16/h2-5,13H,1H3,(H2,12,16)

InChI Key

GBUWOXUWWMIRBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C#N)C(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]- typically involves the reaction of 4-methoxyphenylhydrazine with a suitable cyano-containing precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazono group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The hydrazono group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various electrophiles can be used to introduce new substituents at the hydrazono group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

Anticancer Properties:
Research indicates that ethanethioamide derivatives exhibit significant anticancer activity. For instance, compounds related to ethanethioamide have shown efficacy against various cancer cell lines in vitro. A study conducted by the National Cancer Institute (NCI) demonstrated that certain derivatives possess antimitotic properties, inhibiting cell growth effectively across multiple cancer types .

Genotoxicity Assessment:
Ethanethioamide has been classified as a genotoxic compound based on various studies. It has shown mutagenic effects in several assays, including the Ames test, where it induced mutations in Salmonella typhimurium strains . This genotoxic potential necessitates careful handling and further investigation into its mechanisms of action.

Toxicological Studies

Carcinogenicity:
Ethanethioamide has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans. Long-term exposure studies in rodents have revealed the development of liver tumors and cholangiocellular tumors following dietary exposure . These findings underscore the importance of understanding the risk factors associated with its use.

Repeated Dose Toxicity:
Toxicological assessments have indicated that repeated doses of ethanethioamide can lead to significant liver damage, including cirrhosis and histopathological changes in the biliary system in animal models . Such findings highlight the need for stringent safety evaluations before clinical applications.

Applications in Medicinal Chemistry

Ethanethioamide and its derivatives are being explored for their potential as therapeutic agents. Their structural similarity to known bioactive compounds allows researchers to modify them for enhanced efficacy and reduced toxicity.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant inhibition of cancer cell growth
GenotoxicityInduced mutations in Salmonella typhimurium
CarcinogenicityClassified as Group 2B carcinogen
Liver ToxicityCirrhosis observed in repeated dose studies

Case Studies

Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of ethanethioamide derivatives, researchers found that specific modifications led to enhanced potency against breast cancer cell lines. The study utilized a panel of over sixty cancer cell lines to evaluate growth inhibition rates, revealing promising results for further development .

Case Study 2: Toxicological Profile
A comprehensive toxicological assessment was conducted on ethanethioamide, focusing on its long-term effects in rodent models. The study highlighted significant hepatic changes and raised concerns about its safety profile for potential therapeutic use .

Mechanism of Action

The mechanism of action of Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]- involves its interaction with specific molecular targets. The cyano and hydrazono groups are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Comparison Compound 1: Acetamide, 2-cyano-2-[(4-fluorophenyl)hydrazono]- (CAS 161373-22-4)

  • Structure : Replaces the 4-methoxy group with 4-fluoro.
  • Molecular Weight : 206.18 g/mol (vs. ~222.23 g/mol for the target compound).
  • The exact mass (206.06) and PSA (91.27) suggest similar polarity but altered electronic interactions .

Comparison Compound 2: 7,9-Bis(4-methoxyphenyl)pyrido-thieno-pyrimidin-4-one derivatives (6b–6d)

  • Structure : Incorporates the 4-methoxyphenyl group into a fused heterocyclic system.
  • Melting Points : 6c (4-methoxyphenyl: 213–215°C) vs. 6d (4-chlorophenyl: 228–230°C). The chloro group’s electron-withdrawing nature increases lattice energy, raising the melting point compared to methoxy derivatives .

Data Tables for Comparative Analysis

Table 1: Key Physical and Structural Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Melting Point (°C) Key Functional Groups
Target Compound C₁₀H₁₀N₄OS ~222.23 4-OCH₃ Not reported Cyano, thioamide, hydrazono
Acetamide, 2-cyano-2-[(4-F-Ph)hydrazono]- C₉H₇FN₄O 206.18 4-F Not reported Cyano, amide, hydrazono
Ethyl 2-chloro-2-[2-(4-OCH₃-Ph)hydrazono]acetate C₁₁H₁₃ClN₂O₃ 256.68 4-OCH₃ Not reported Ester, chloro, hydrazono
7,9-Bis(4-OCH₃-Ph)pyrido-thieno-pyrimidin-4-one (6c) C₃₂H₂₄N₄O₄S 560.62 4-OCH₃ (×2) 213–215 Pyrimidine, thiophene

Reactivity and Application Comparisons

  • Biological Activity : Compounds with 4-methoxyphenyl groups (e.g., 6c) show enhanced bioavailability due to increased lipophilicity, whereas chloro derivatives (e.g., 6d) may exhibit higher cytotoxicity .
  • Electronic Properties: DFT studies on hydrazono compounds reveal that electron-donating groups (e.g., OCH₃) lower HOMO-LUMO gaps, enhancing charge transfer in photochemical applications .
  • Pharmaceutical Utility : The target compound’s thioamide group may confer antithyroid or enzyme-inhibitory properties, contrasting with the ester derivatives’ roles as synthetic intermediates .

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